![molecular formula C13H12N4 B154545 2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine CAS No. 129090-38-6](/img/structure/B154545.png)
2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine
Overview
Description
“2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine” is a chemical compound with the molecular formula C13H12N4. It is a type of pyridine, which is a six-membered cyclic molecule that belongs to a significant class of nitrogen heterocycles found in many active pharmaceuticals, natural products, and functional materials .
Scientific Research Applications
Synthesis and Chemical Properties
- A study on the synthesis and biological activity of similar pyridine derivatives highlights their potential fungicidal and herbicidal activities. These compounds, including the one , are synthesized using catalysts in ethanol and their structures confirmed through various spectroscopic methods (Liu, Ren, & He, 2015).
- Another research explores the reaction of similar pyridine carboxylates with nucleophilic reagents, leading to the formation of various derivatives. This demonstrates the compound's potential in forming diverse chemical structures (Harb, Hesien, Metwally, & Elnagdi, 1989).
- The synthesis of novel ethyl pyridine-carboxylate derivatives, which could have antihypertensive activity, also indicates the medical potential of related compounds (Kumar & Mashelker, 2006).
Biological and Medicinal Applications
- A study on azachalcones, which are related to the compound , describes how these can be converted to derivatives with potential antimicrobial activity. This implies possible pharmaceutical applications (Attia & Michael, 1982).
- Research on the synthesis of functionalized pyridines, like the compound , and their reactions in forming various derivatives, suggests their utility in creating new molecules with potential pharmacological applications (Mekheimer, Mohamed, & Sadek, 1997).
- The synthesis of pyrido-thieno-pyrimidines, which are structurally similar, shows their application in creating novel compounds with antimicrobial properties (Bakhite, Al‐Sehemi, & Yamada, 2005).
Potential in Material Science and Catalysis
- A study on water-mediated synthesis of bipyridine derivatives, including similar compounds, and their non-linear optical (NLO) properties indicates potential in material science and optoelectronics (Jayarajan et al., 2019).
- The use of similar pyridine compounds in the synthesis of complex ring systems suggests potential applications in designing novel materials with specific properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
properties
IUPAC Name |
2-amino-6-ethyl-5-pyridin-4-ylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-2-12-11(9-3-5-16-6-4-9)7-10(8-14)13(15)17-12/h3-7H,2H2,1H3,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXACIGWSSQBAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C(=N1)N)C#N)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156060 | |
Record name | 2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine | |
CAS RN |
129090-38-6 | |
Record name | 2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129090386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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